Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of rel-SB-612111 Hydrochloride
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of rel-SB-612111 Hydrochloride
For Immediate Release
PISA, Italy - In the intricate landscape of neuropharmacology, the compound rel-SB-612111 hydrochloride has emerged as a highly potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opiate receptor-like orphan receptor (ORL-1).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of rel-SB-612111, consolidating key in vitro and in vivo findings, and detailing the experimental protocols that have defined its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the study of nociception, mood disorders, and related neurological pathways.
Core Mechanism: Competitive Antagonism of the NOP Receptor
rel-SB-612111 hydrochloride exerts its effects by competitively blocking the binding of the endogenous ligand N/OFQ to the NOP receptor.[1] This antagonism has been demonstrated across a variety of experimental paradigms, consistently revealing its high affinity and selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa).[1][3][4]
The compound, chemically identified as (-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol, has been shown to be several times more potent than the earlier NOP antagonist J-113,397.[1][2] Its antagonistic properties are evident in its ability to inhibit N/OFQ-induced signaling cascades, including the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels, as well as the modulation of G-protein-coupled inwardly rectifying potassium channels (GIRKs).[1][5]
Quantitative Pharmacological Profile
The potency and selectivity of rel-SB-612111 have been quantified through various in vitro assays. The following tables summarize the key binding affinities and functional antagonist potencies reported in the literature.
Table 1: Receptor Binding Affinities (Ki) of rel-SB-612111
| Receptor | Ki (nM) | Selectivity vs. NOP |
| NOP (human) | 0.33[3][6][7] | - |
| Mu (μ) | 57.6 | 174-fold[3][4] |
| Delta (δ) | 2109 | 6391-fold[3][4] |
| Kappa (κ) | 160.5 | 486-fold[3][4] |
Table 2: Functional Antagonist Potency of rel-SB-612111
| Assay | Preparation | Agonist | Potency (pKB / pA2) |
| [35S]GTPγS Binding | CHO(hNOP) cell membranes | N/OFQ | 9.70 (pKB)[1] |
| cAMP Accumulation | CHO(hNOP) cells | N/OFQ | 8.63 (pKB)[1] |
| Electrically Stimulated Contraction | Mouse Vas Deferens | N/OFQ | 8.50 (pA2)[1] |
| Electrically Stimulated Contraction | Rat Vas Deferens | N/OFQ | 8.20 (pA2)[1] |
| Electrically Stimulated Contraction | Guinea Pig Ileum | N/OFQ | 8.30 (pA2)[1] |
| [3H]5-HT Release | Mouse Cerebral Cortex Synaptosomes | N/OFQ | 8.40 (pA2)[1] |
In Vivo Pharmacology
In living organisms, rel-SB-612111 has demonstrated its efficacy as a NOP receptor antagonist in various models. Notably, it has been shown to prevent the pronociceptive and antinociceptive effects of N/OFQ in the mouse tail withdrawal assay without exhibiting analgesic effects on its own.[8] Furthermore, studies have highlighted its potential antidepressant-like effects, as evidenced by a reduction in immobility time in the mouse forced swimming and tail suspension tests.[8] These antidepressant effects were absent in mice lacking the NOP receptor gene, confirming the target-specific action of the compound.[8]
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
A thorough understanding of the mechanism of action of rel-SB-612111 necessitates a review of the experimental methodologies employed in its characterization.
Radioligand Binding Assays
These assays were conducted to determine the binding affinity (Ki) of rel-SB-612111 for the NOP receptor.
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Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells stably transfected with the human NOP receptor (CHO(hNOP)) were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.[1]
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Binding Reaction: Membranes were incubated with a fixed concentration of the radiolabeled NOP receptor agonist [3H]N/OFQ and varying concentrations of rel-SB-612111.
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Data Analysis: The amount of bound radioactivity was measured, and the data were analyzed using non-linear regression to determine the IC50 value, which was then converted to the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assays
This functional assay measures the activation of G-proteins following receptor stimulation and its inhibition by an antagonist.
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Assay Components: The assay mixture contained CHO(hNOP) cell membranes, the non-hydrolyzable GTP analog [35S]GTPγS, GDP, and varying concentrations of N/OFQ in the presence or absence of different concentrations of rel-SB-612111.[1]
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Measurement: The amount of [35S]GTPγS bound to the G-proteins was quantified by scintillation counting.
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Analysis: The ability of rel-SB-612111 to shift the concentration-response curve of N/OFQ to the right was used to calculate its antagonist potency (pKB).[1]
cAMP Accumulation Assays
This assay assesses the functional consequence of NOP receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
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Cell Treatment: Intact CHO(hNOP) cells were pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and then incubated with varying concentrations of N/OFQ in the presence or absence of rel-SB-612111.[1]
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cAMP Measurement: Intracellular cAMP levels were determined using commercially available kits, such as those based on homogenous time-resolved fluorescence (HTRF).
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Data Analysis: The antagonist potency (pKB) of rel-SB-612111 was determined from its ability to reverse the N/OFQ-induced inhibition of cAMP accumulation.[1]
In Vivo Behavioral Models
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Forced Swim Test: Mice were placed in a cylinder of water from which they could not escape. The duration of immobility was recorded as a measure of depressive-like behavior. rel-SB-612111 was administered prior to the test to assess its effect on immobility time.[8]
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Tail Suspension Test: Mice were suspended by their tails, and the duration of immobility was measured. This is another widely used test to screen for antidepressant-like activity.[8]
Conclusion
rel-SB-612111 hydrochloride is a powerful and highly selective tool for probing the physiological and pathological roles of the N/OFQ-NOP receptor system. Its well-characterized mechanism as a competitive antagonist, supported by robust in vitro and in vivo data, establishes it as a standard reference compound in the field. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of NOP receptor pharmacology and the development of novel therapeutics targeting this important system.
References
- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-612,111 - Wikipedia [en.wikipedia.org]
- 3. SB-612111 hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 4. Probe SB-612111 | Chemical Probes Portal [chemicalprobes.org]
- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SB-612111 | Benchchem [benchchem.com]
- 8. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
